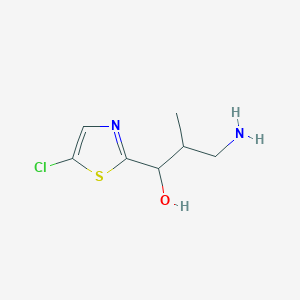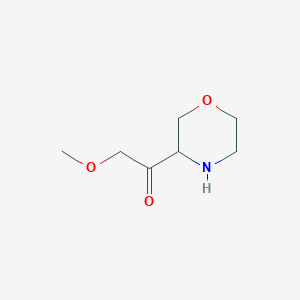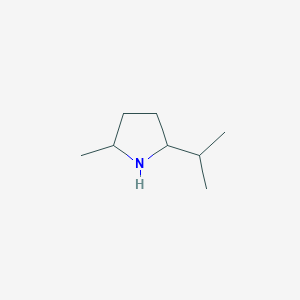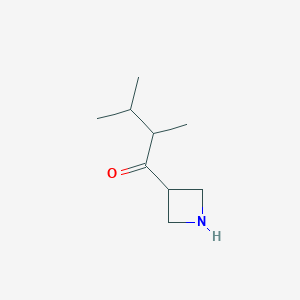![molecular formula C13H17ClO B13178275 ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene: is an organic compound characterized by a cyclopropyl group attached to a benzene ring through an ethoxy methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Chloromethylation: The cyclopropyl group is then chloromethylated using formaldehyde and hydrochloric acid.
Ethoxylation: The chloromethylated cyclopropyl group is reacted with ethylene oxide to form the ethoxy methyl linkage.
Attachment to Benzene: Finally, the ethoxy methyl cyclopropyl group is attached to a benzene ring through a Friedel-Crafts alkylation reaction using a suitable catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
Substitution: Amines, thiols.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of cyclopropyl groups on biological systems.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interaction with enzymes or receptors. The ethoxy methyl linkage provides flexibility, allowing the compound to fit into various binding sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- ({2-[1-(Bromomethyl)cyclopropyl]ethoxy}methyl)benzene
- ({2-[1-(Iodomethyl)cyclopropyl]ethoxy}methyl)benzene
- ({2-[1-(Hydroxymethyl)cyclopropyl]ethoxy}methyl)benzene
Comparison:
- Uniqueness: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs.
- Reactivity: The chloromethyl group is more reactive in nucleophilic substitution reactions compared to bromomethyl and iodomethyl groups, making it a versatile intermediate in organic synthesis.
- Applications: The specific reactivity of the chloromethyl group allows for the synthesis of a wider range of derivatives with potential applications in various fields.
Propriétés
Formule moléculaire |
C13H17ClO |
|---|---|
Poids moléculaire |
224.72 g/mol |
Nom IUPAC |
2-[1-(chloromethyl)cyclopropyl]ethoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clé InChI |
PQFYYCPTAIZMPY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCOCC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)

![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)







![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
